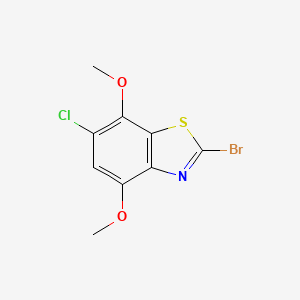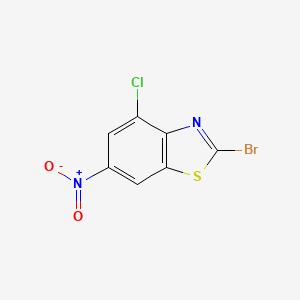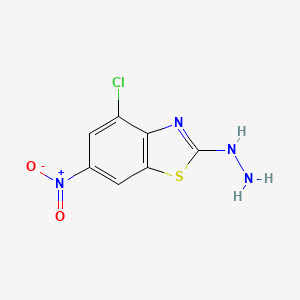
(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine
描述
(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chloro group at the 4-position, a nitro group at the 6-position, and a hydrazine moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine typically involves the following steps:
Nitration: The starting material, 4-chlorobenzothiazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Hydrazinolysis: The nitrated product is then treated with hydrazine hydrate under reflux conditions to replace the 2-position substituent with a hydrazine moiety.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Oxidation: The hydrazine moiety can be oxidized to form azo or azoxy compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, or catalytic hydrogenation.
Nucleophiles: Amines, thiols, or alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or sodium hypochlorite.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzothiazoles: Formed by nucleophilic substitution of the chloro group.
Azo and Azoxy Compounds: Formed by the oxidation of the hydrazine moiety.
科学研究应用
(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Benzothiazole derivatives have shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds with industrial significance.
作用机制
The mechanism of action of (4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazine moiety can form covalent bonds with enzyme active sites, inhibiting their activity and affecting cellular processes.
相似化合物的比较
2-Aminobenzothiazole: Lacks the chloro and nitro substituents but shares the benzothiazole core structure.
4-Chloro-2-aminobenzothiazole: Similar structure but without the nitro group.
6-Nitrobenzothiazole: Contains the nitro group but lacks the chloro and hydrazine substituents.
Uniqueness: (4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine is unique due to the presence of both chloro and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The hydrazine moiety further enhances its potential for forming covalent interactions with biological targets, making it a valuable compound for medicinal and industrial applications.
属性
IUPAC Name |
(4-chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-4-1-3(12(13)14)2-5-6(4)10-7(11-9)15-5/h1-2H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLWOHBQKIIXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)NN)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


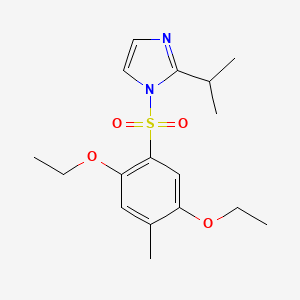
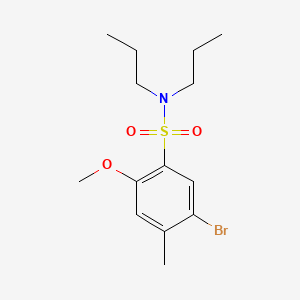
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B3299047.png)
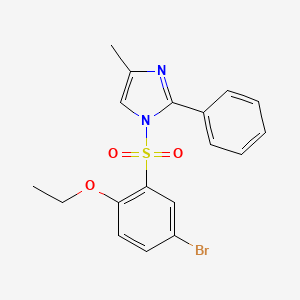
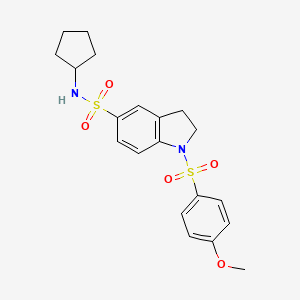

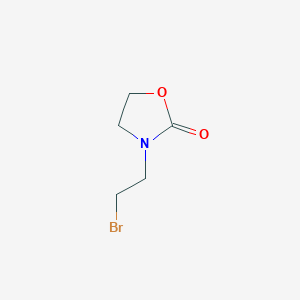
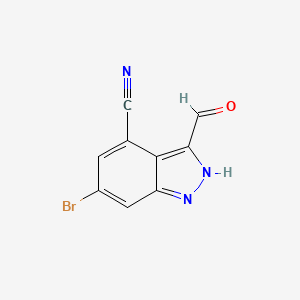
![4,7-Dibromo-2-hydrazinylbenzo[d]thiazole](/img/structure/B3299086.png)

